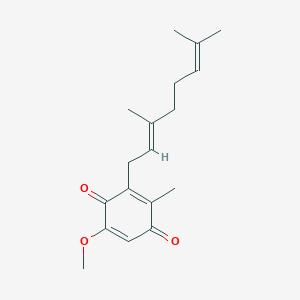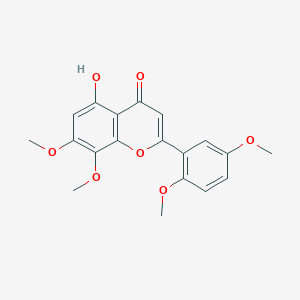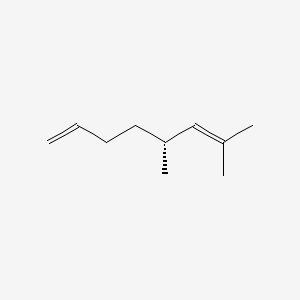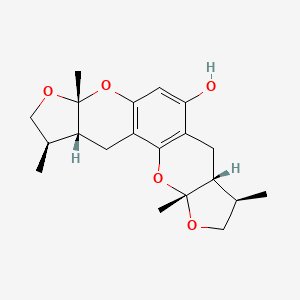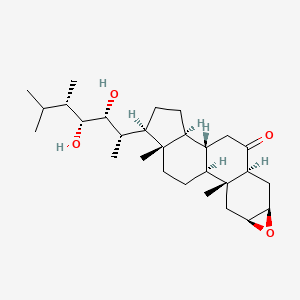
Secasterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secasterone is an ergostanoid.
Secasterone is a natural product found in Secale cereale with data available.
Aplicaciones Científicas De Investigación
Identification and Characterization
Secasterone, identified as a brassinosteroid in various plants, represents a significant advancement in the understanding of plant steroids. For example, Schmidt et al. (1995) discovered secasterone in Secale cereale (rye) seeds, marking it as the first naturally occurring brassinosteroid with a 2,3-epoxy function, which was a notable contribution to the field of phytochemistry (Schmidt et al., 1995). Similarly, Friebe et al. (1999) identified 24-epi-secasterone in Lychnis viscaria seeds, expanding the known range of brassinosteroids in plants (Friebe et al., 1999).
Biosynthesis Pathways
Understanding the biosynthesis pathways of secasterone is crucial for plant biology. Antonchick et al. (2005) demonstrated the role of secasterone in the biosynthesis of castasterone in Secale cereale seedlings, using LC-ESI-MS for analysis (Antonchick et al., 2005). In a similar vein, Antonchick et al. (2003) identified two new brassinosteroids, including secasterone, in rye seedlings, indicating a biosynthetic route via teasterone/typhasterol to 2,3-epoxybrassinosteroids (Antonchick et al., 2003).
Synthesis and Bioactivity
The synthesis of secasterone and its bioactivity is another area of interest. Voigt et al. (1995) synthesized secasterone, along with other epimeric 2,3-epoxybrassinosteroids, discussing their bioactivity, which is significant for developing plant growth regulators and understanding plant physiology (Voigt et al., 1995).
Propiedades
Fórmula molecular |
C28H46O4 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
(1S,2R,4S,6R,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one |
InChI |
InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1 |
Clave InChI |
WDGGOKUICSKRHH-UWDHJCPDSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]5[C@@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES canónico |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O |
Sinónimos |
(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one 2,3-diepisecasterone secasterone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



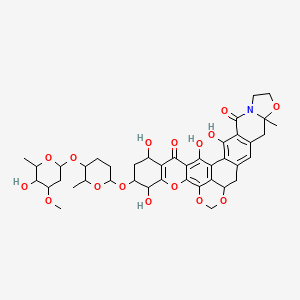
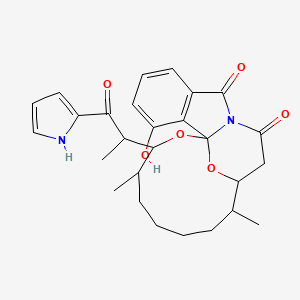

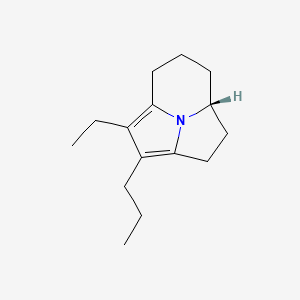
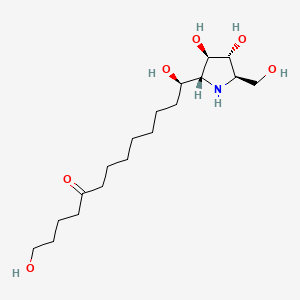
![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)



